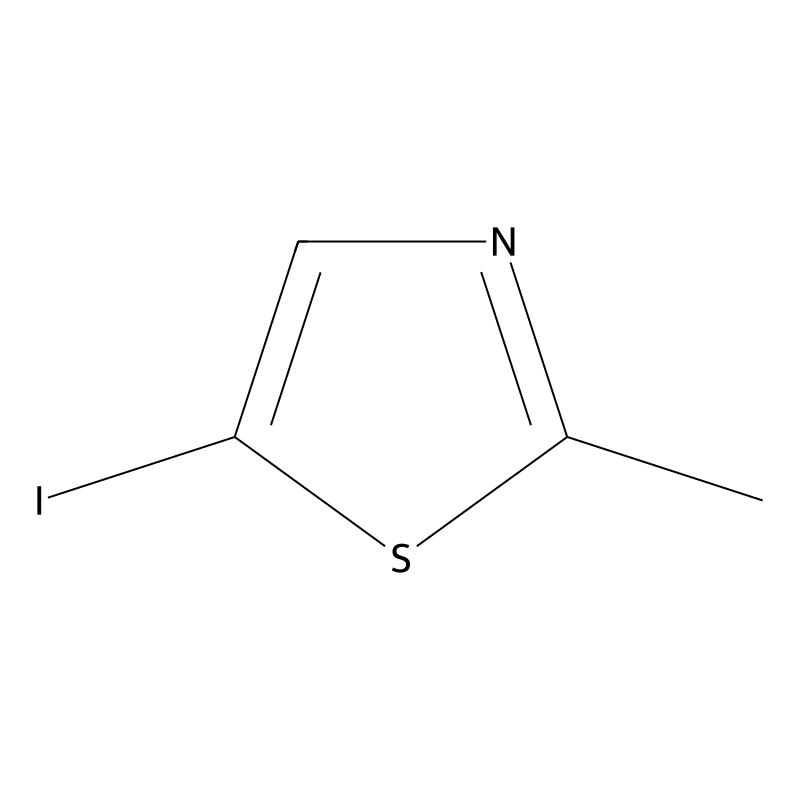5-Iodo-2-methylthiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Characterization
-Iodo-2-methylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Research has been conducted on the synthesis of 5-iodo-2-methylthiazole through various methods, with the aim of improving efficiency and yield. For instance, one study describes the synthesis of this compound using a three-component reaction involving readily available starting materials.
The characterization of 5-iodo-2-methylthiazole has also been explored in scientific research. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to determine the structure and confirm the identity of the synthesized compound.
Potential Applications
Scientific studies have investigated the potential applications of 5-iodo-2-methylthiazole in various fields. Here are some examples:
- Medicinal Chemistry: Research has explored the potential of 5-iodo-2-methylthiazole as a building block for the synthesis of novel bioactive molecules. Its structural features may be of interest in the development of new drugs. [Source: ]
- Material Science: Studies have investigated the use of 5-iodo-2-methylthiazole in the development of new functional materials. For instance, research has explored its potential application in the design of organic light-emitting diodes (OLEDs).
5-Iodo-2-methylthiazole features a thiazole ring with an iodine atom at the 5-position and a methyl group at the 2-position. Thiazoles are recognized for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of the iodine atom enhances its reactivity and potential biological effects, making it a compound of interest in research and pharmaceutical development.
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can yield amines or thiols.
- Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
- Cycloaddition: Engages in cycloaddition reactions with alkenes or alkynes.
- Arylation: Can undergo arylation to introduce aromatic groups.
- Dimerization: May dimerize under certain conditions to form larger thiazole derivatives.
5-Iodo-2-methylthiazole exhibits various biological activities, including:
- Antimicrobial Properties: Effective against a range of bacteria and fungi.
- Anticancer Activity: Shows potential cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects: Exhibits properties that may reduce inflammation in biological systems .
The compound's mechanism of action typically involves interactions with enzymes and receptors through non-covalent bonding, influencing various biochemical pathways.
The synthesis of 5-Iodo-2-methylthiazole can be achieved through several methods:
- Halogenation of 2-Methylthiazole: The compound can be synthesized by halogenating 2-methylthiazole using iodine in the presence of suitable solvents under controlled conditions. This method often results in high yields due to the electron-donating effects of the methyl group, which activates the thiazole ring towards electrophilic substitution .
- Cyclocondensation Reactions: Another synthetic route involves cyclocondensation reactions where thiourea reacts with appropriate carbonyl compounds in the presence of iodine. This method is advantageous for producing thiazole derivatives efficiently .
5-Iodo-2-methylthiazole has numerous applications across various fields:
- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting microbial infections and cancer.
- Agricultural Chemicals: Serves as an intermediate in the synthesis of fungicides and biocides.
- Chemical Industry: Employed in dye production and as a reagent in organic synthesis .
Studies on 5-Iodo-2-methylthiazole's interactions reveal that it can bind to various biological targets, influencing enzyme activity and cellular processes. Its pharmacokinetic profile indicates good absorption and permeability across biological membranes, making it suitable for therapeutic applications. Interaction studies often focus on its binding affinities and effects on metabolic pathways relevant to disease states .
Several compounds share structural similarities with 5-Iodo-2-methylthiazole, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfathiazole | Thiazole ring with sulfonamide group | Antimicrobial |
| Ritonavir | Thiazole ring with complex side chains | Antiretroviral |
| Abafungin | Thiazole core with additional functional groups | Antifungal |
| Bleomycin | Thiazole structure linked to sugar moiety | Antineoplastic |
| Tiazofurin | Thiazole derivative with ribonucleotide analogs | Antineoplastic |
The uniqueness of 5-Iodo-2-methylthiazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .








